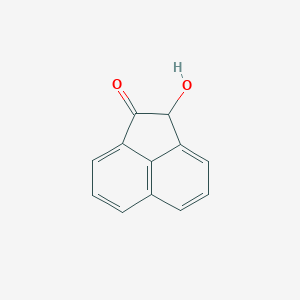

2-Hydroxyacenaphthylen-1(2H)-one

説明

特性

CAS番号 |

33928-29-9 |

|---|---|

分子式 |

C12H8O2 |

分子量 |

184.19 g/mol |

IUPAC名 |

2-hydroxy-2H-acenaphthylen-1-one |

InChI |

InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11,13H |

InChIキー |

WREJKEDFEUAPKX-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)O |

製品の起源 |

United States |

準備方法

Reaction Overview

The primary synthetic route to 2-hydroxyacenaphthylen-1(2H)-one involves a TDAE-mediated coupling between 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1 ) and acenaphthenedione (2l ). This method leverages the reductive capacity of TDAE to facilitate nucleophilic substitution, yielding the target compound (3l ) with moderate efficiency.

Mechanistic Insights

TDAE acts as a two-electron reductant, generating a carbanion intermediate at the α-position of acenaphthenedione. This intermediate attacks the chloromethyl group of 1 , followed by hydrolysis to produce the hydroxylated product (Figure 1). The reaction proceeds under mild conditions, avoiding harsh reagents typically associated with similar transformations.

Reaction Conditions

- Solvent: Anhydrous dimethylformamide (DMF)

- Temperature: −20°C (initial 1 h), then room temperature (24 h)

- Stoichiometry: 1:3 molar ratio of 1 to 2l , 1 equiv. TDAE

- Workup: Quenching with ice-cold water, extraction with ethyl acetate, and purification via column chromatography (hexane/ethyl acetate)

Comparative Analysis of Methodologies

Advantages of TDAE Methodology

Limitations and Challenges

- Moderate Yield: The 46% yield necessitates optimization for industrial applications.

- Sensitivity to Moisture: Anhydrous conditions are critical, complicating large-scale production.

- Purification Requirements: Column chromatography is essential to isolate the product from unreacted starting materials and byproducts.

Reaction Optimization Strategies

Solvent Screening

Polar aprotic solvents like DMF enhance ionic intermediate stability, whereas donor solvents (e.g., THF) inhibit reactivity. Alternatives such as dichloromethane or acetonitrile remain unexplored but may offer improved kinetics.

Temperature Modulation

Elevating the reaction temperature to 80°C (as employed for less reactive electrophiles like p-nitroacetophenone) could accelerate the coupling but risks decomposition of sensitive intermediates.

Catalytic Additives

Introducing Lewis acids (e.g., ZnCl₂) might stabilize transition states, though no studies have yet investigated their role in this specific system.

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

Elemental analysis (C 75.60%, H 4.51%, N 12.58%) aligns with theoretical values, confirming high purity after chromatography.

Industrial and Environmental Considerations

Cost Analysis

- TDAE Cost: ~$50/g (Sigma-Aldrich), limiting large-scale use.

- DMF Recovery: Implementing solvent recycling systems could reduce environmental impact.

Green Chemistry Metrics

- Atom Economy: 68% (calculated from stoichiometry of 1 and 2l ).

- E-Factor: 12.5 (high due to chromatographic purification), underscoring the need for cleaner workup methods.

化学反応の分析

Types of Reactions

2-Hydroxyacenaphthylen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or alkaline conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Acenaphthenequinone.

Reduction: Dihydro derivatives of 2-Hydroxyacenaphthylen-1(2H)-one.

Substitution: Halogenated derivatives of 2-Hydroxyacenaphthylen-1(2H)-one.

科学的研究の応用

2-Hydroxyacenaphthylen-1(2H)-one has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Hydroxyacenaphthylen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-Hydroxyacenaphthylen-1(2H)-one with two compounds from the provided evidence, focusing on functional groups, hazards, and applications.

Phenanthro(1,2-b)furan-11(2H)-one, 1,10-dihydro-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-, (1R,10S)- (CAS 189308-08-5)

Structural Similarities :

- Both compounds contain hydroxyl and ketone groups, enabling hydrogen bonding and participation in redox reactions.

- The fused polycyclic backbone in both compounds may confer stability and planar aromaticity, influencing photophysical properties.

Hazard Profile :

- The phenanthro derivative exhibits acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and serious eye damage .

- By analogy, 2-Hydroxyacenaphthylen-1(2H)-one may share similar risks due to its reactive hydroxyl group, though specific toxicity data is unavailable.

Hexamethylene Diisocyanate (CAS 822-06-0)

Structural Contrasts :

Hazard Profile :

Comparative Data Table

Research Findings and Limitations

- Synthetic Utility : The phenanthro derivative’s steric hindrance may reduce reactivity compared to 2-Hydroxyacenaphthylen-1(2H)-one, which has a more accessible ketone group .

- Toxicity Gaps : While the phenanthro compound’s hazards are documented, analogous data for 2-Hydroxyacenaphthylen-1(2H)-one remains speculative due to absent evidence.

- Industrial Relevance: Hexamethylene diisocyanate’s industrial use contrasts with the academic focus of hydroxyacenaphthenones, highlighting functional group-driven application divergences .

Q & A

Q. What protocols ensure reproducibility in multi-component reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。